![molecular formula C18H16N4O2 B10850076 9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-249313 is a small molecule drug that acts as an antagonist of the adenosine A3 receptor. It has been studied for its potential therapeutic applications in various diseases, including neoplasms, immune system diseases, and respiratory diseases . The molecular formula of L-249313 is C18H16N4O2, and it has a molecular weight of 320.35 g/mol .
Preparation Methods
The synthesis of L-249313 involves several key steps. One of the primary synthetic routes includes the formation of the triazolo[5,1-a][2,7]naphthyridine core structure. This is achieved through a series of reactions involving the appropriate starting materials and reagents. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial production methods for L-249313 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
L-249313 undergoes various types of chemical reactions, including:
Oxidation: L-249313 can be oxidized under specific conditions to form corresponding oxidized products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of L-249313 can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: L-249313 can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
L-249313 exerts its effects by binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, L-249313 can modulate these processes and produce therapeutic effects .
The molecular targets of L-249313 include the adenosine A3 receptor, which is a G protein-coupled receptor. The pathways involved in its mechanism of action include the inhibition of cyclic AMP production and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
L-249313 is unique in its high selectivity for the adenosine A3 receptor compared to other adenosine receptor antagonists. Similar compounds include:
FK453: An adenosine A1 receptor antagonist.
KF17837: An adenosine A2A receptor antagonist.
CGS21680: An adenosine A2B receptor agonist.
Compared to these compounds, L-249313 has shown greater potency and selectivity for the adenosine A3 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 9-methyl-2-phenyl-5H-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylate |
InChI |
InChI=1S/C18H16N4O2/c1-21-9-8-13-14(10-21)17-19-16(12-6-4-3-5-7-12)20-22(17)11-15(13)18(23)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
DBROFPXBIMMIMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(CN3C(=NC(=N3)C4=CC=CC=C4)C2=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
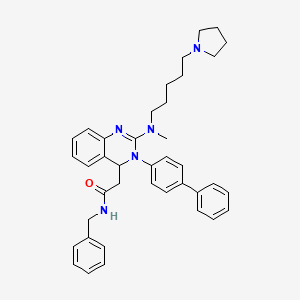
![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
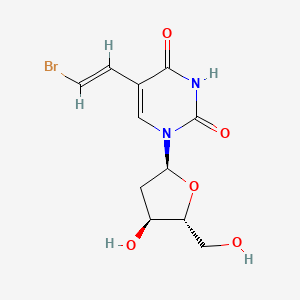
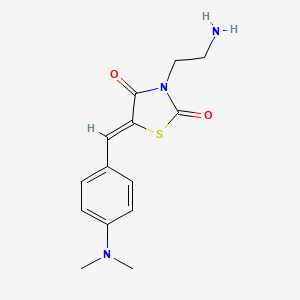
![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
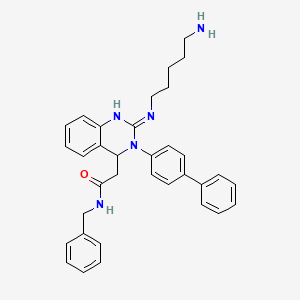
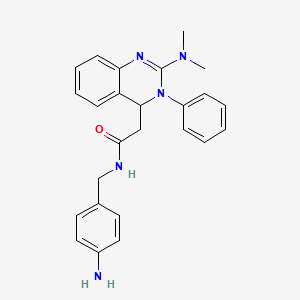
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)
![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)
